Lipophilicity Tuning: LogP Comparison of 3',4'-Dimethoxybutyrophenone vs. Unsubstituted Butyrophenone and Chain-Shortened Homologs
3',4'-Dimethoxybutyrophenone exhibits a calculated LogP of 2.69, which is 0.08 log units lower than unsubstituted butyrophenone (LogP 2.77) and 0.39 log units higher than the ethyl homolog 3',4'-dimethoxypropiophenone (LogP 2.30) . This intermediate lipophilicity arises from the balanced contribution of the electron-donating 3,4-dimethoxy groups (increasing PSA to 35.53 Ų) partially offsetting the hydrophobic gain from the propyl chain extension relative to the methyl homolog [1]. The 0.39 LogP differential versus propioveratrone translates to an approximately 2.45-fold difference in octanol-water partition coefficient, which is sufficient to meaningfully alter membrane permeability and protein binding in biological assays.
| Evidence Dimension | Lipophilicity (calculated LogP / cLogP) |
|---|---|
| Target Compound Data | LogP = 2.69 (calculated), PSA = 35.53 Ų |
| Comparator Or Baseline | Butyrophenone (CAS 495-40-9): LogP = 2.77, PSA = 17.07 Ų; 3',4'-Dimethoxypropiophenone (CAS 1835-04-7): LogP = 2.30, PSA = 35.53 Ų |
| Quantified Difference | ΔLogP = -0.08 (vs. butyrophenone); ΔLogP = +0.39 (vs. propioveratrone); ~2.45× difference in partition coefficient vs. propioveratrone |
| Conditions | Calculated LogP values from EPI Suite / consensus computational estimates; comparison made across homologous series |
Why This Matters
For medicinal chemistry programs optimizing CNS penetration or avoiding excessive lipophilicity-driven off-target binding, the 0.39 LogP differential versus the ethyl homolog provides a meaningful design parameter that cannot be approximated by substituting the shorter-chain analog.
- [1] RIFM Fragrance Ingredient Safety Assessment. Butyrophenone (CAS 495-40-9): Log KOW 2.66 (EPI Suite v4.11), melting point 12.78°C, boiling point 228.74°C. Food and Chemical Toxicology, 2020. DOI: 10.1016/j.fct.2020.111235. View Source
